molecular formula C11H14N4O5 B4328312 4-(morpholin-4-ylmethyl)-2,6-dinitroaniline

4-(morpholin-4-ylmethyl)-2,6-dinitroaniline

Cat. No.: B4328312
M. Wt: 282.25 g/mol
InChI Key: CBCKREOWIWGVJF-UHFFFAOYSA-N
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Description

4-(Morpholin-4-ylmethyl)-2,6-dinitroaniline is an organic compound characterized by the presence of a morpholine ring attached to a benzene ring substituted with two nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholin-4-ylmethyl)-2,6-dinitroaniline typically involves the following steps:

    Nitration of Aniline: The starting material, aniline, undergoes nitration to introduce nitro groups at the 2 and 6 positions. This is usually achieved by treating aniline with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Formation of Morpholin-4-ylmethyl Intermediate: The intermediate compound, morpholin-4-ylmethyl chloride, is prepared by reacting morpholine with formaldehyde and hydrochloric acid.

    Coupling Reaction: The final step involves the coupling of the nitrated aniline with the morpholin-4-ylmethyl intermediate. This is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration: Large-scale nitration of aniline using industrial nitration units.

    Intermediate Synthesis: Production of morpholin-4-ylmethyl chloride in bulk reactors.

    Coupling Reaction: The final coupling reaction is conducted in large reactors with continuous stirring and temperature control to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholin-4-ylmethyl)-2,6-dinitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents like ethanol or dimethylformamide.

    Oxidation: Hydrogen peroxide or peracids for oxidation of the morpholine ring.

Major Products

    Reduction: 4-(Morpholin-4-ylmethyl)-2,6-diaminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: N-oxides of the morpholine ring.

Scientific Research Applications

4-(Morpholin-4-ylmethyl)-2,6-dinitroaniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(morpholin-4-ylmethyl)-2,6-dinitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the morpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Morpholin-4-ylmethyl)aniline: Lacks the nitro groups, making it less reactive in redox reactions.

    2,6-Dinitroaniline: Lacks the morpholine ring, reducing its ability to interact with biological molecules.

    4-(Piperidin-4-ylmethyl)-2,6-dinitroaniline: Similar structure but with a piperidine ring instead of morpholine, which can alter its chemical and biological properties.

Uniqueness

4-(Morpholin-4-ylmethyl)-2,6-dinitroaniline is unique due to the presence of both the morpholine ring and nitro groups, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

4-(morpholin-4-ylmethyl)-2,6-dinitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O5/c12-11-9(14(16)17)5-8(6-10(11)15(18)19)7-13-1-3-20-4-2-13/h5-6H,1-4,7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCKREOWIWGVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=C(C(=C2)[N+](=O)[O-])N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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